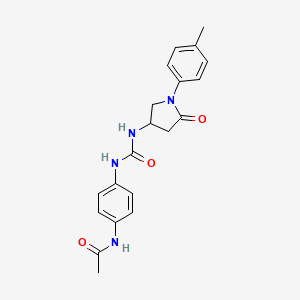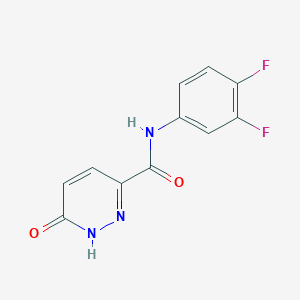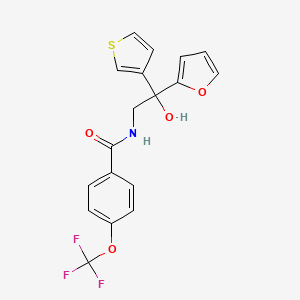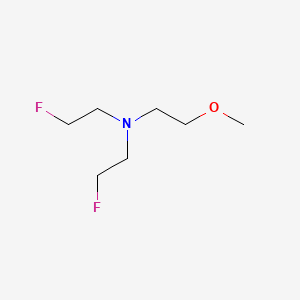
N-(4-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)acetamide is a complex organic compound with a unique structure that includes a pyrrolidinone ring, a tolyl group, and an acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Tolyl Group: The tolyl group can be introduced via a Friedel-Crafts acylation reaction using p-tolyl chloride and an appropriate catalyst.
Ureido Group Formation: The ureido group is formed by reacting the intermediate with an isocyanate compound.
Final Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(4-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(3-(5-oxo-1-(phenyl)pyrrolidin-3-yl)ureido)phenyl)acetamide: Similar structure but with a phenyl group instead of a tolyl group.
N-(4-(3-(5-oxo-1-(m-tolyl)pyrrolidin-3-yl)ureido)phenyl)acetamide: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
Uniqueness
N-(4-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)acetamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of the p-tolyl group, in particular, may confer distinct properties compared to its analogs.
Eigenschaften
IUPAC Name |
N-[4-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-13-3-9-18(10-4-13)24-12-17(11-19(24)26)23-20(27)22-16-7-5-15(6-8-16)21-14(2)25/h3-10,17H,11-12H2,1-2H3,(H,21,25)(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUCFNLMWFFCTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2965643.png)

![3-[(2,5-Dichlorophenyl)sulfonyl]propanoic acid](/img/structure/B2965647.png)

![Ethyl 6-acetyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2965651.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2965657.png)
![1-(3-chlorophenyl)-4-cyclopropyl-6-(3,5-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2965658.png)

![N-(2,1,3-benzothiadiazol-4-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide](/img/structure/B2965660.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2965662.png)
![8'-chloro-1-(2-(o-tolyl)acetyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2965664.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide](/img/structure/B2965665.png)
